
(2-Methylbuta-1,3-dien-1-yl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylbuta-1,3-dien-1-yl)phosphonic acid is a chemical compound with the molecular formula C5H9O3P. It is characterized by the presence of a phosphonic acid group attached to a 2-methylbuta-1,3-diene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylbuta-1,3-dien-1-yl)phosphonic acid typically involves the reaction of 2-methylbuta-1,3-diene with phosphonic acid derivatives under controlled conditions. One common method includes the electrophilic halogenation of substituted diethyl [4-(6-amino-9H-purin-9-yl)-3-methylbuta-1,2-dien-1-yl]phosphonates, followed by heterocyclization involving the phosphoryl oxygen atom .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Methylbuta-1,3-dien-1-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: Conversion to carbonyl compounds under oxidative conditions.
Reduction: Formation of reduced phosphonic acid derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions involving the diene and phosphonic acid groups.
Common Reagents and Conditions:
Oxidation: Ozone or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Halogenating agents like chlorine in chloroform at low temperatures.
Major Products: The major products formed from these reactions include various phosphonate analogs and derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
(2-Methylbuta-1,3-dien-1-yl)phosphonic acid has several scientific research applications:
Biology: Potentially biologically active compounds that can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its antiviral properties and as a precursor for designing new therapeutic agents.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mécanisme D'action
The mechanism of action of (2-Methylbuta-1,3-dien-1-yl)phosphonic acid involves its interaction with specific molecular targets and pathways. For instance, phosphonate analogs can mimic natural nucleotides and interfere with viral replication processes. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- Dimethyl (3-methylbuta-1,2-dien-1-yl)phosphonate
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic Acid
Comparison: Compared to similar compounds, (2-Methylbuta-1,3-dien-1-yl)phosphonic acid is unique due to its specific diene structure and the presence of a phosphonic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
24590-63-4 |
|---|---|
Formule moléculaire |
C5H9O3P |
Poids moléculaire |
148.10 g/mol |
Nom IUPAC |
2-methylbuta-1,3-dienylphosphonic acid |
InChI |
InChI=1S/C5H9O3P/c1-3-5(2)4-9(6,7)8/h3-4H,1H2,2H3,(H2,6,7,8) |
Clé InChI |
LZHQVHGSVTVYOA-UHFFFAOYSA-N |
SMILES canonique |
CC(=CP(=O)(O)O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


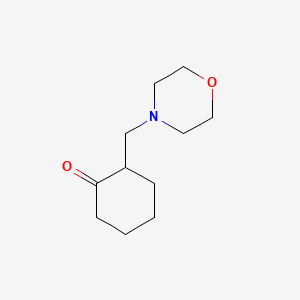
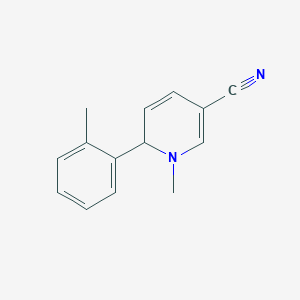
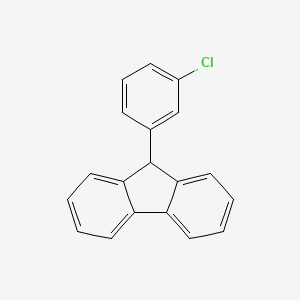
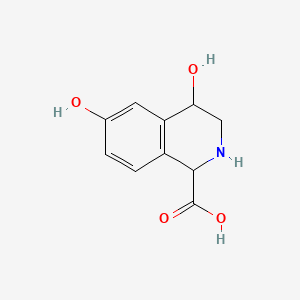
![2-(Pyridin-2-yl)-1-[2-(pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14692697.png)
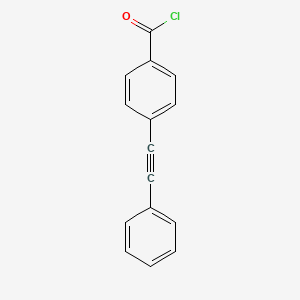
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
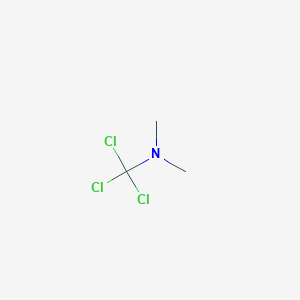
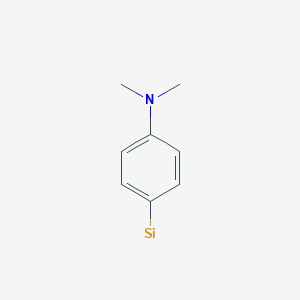
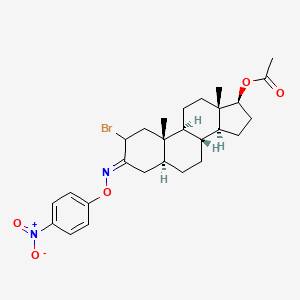

![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)


